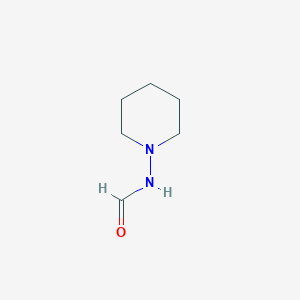

N-(piperidin-1-yl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

N-piperidin-1-ylformamide |

InChI |

InChI=1S/C6H12N2O/c9-6-7-8-4-2-1-3-5-8/h6H,1-5H2,(H,7,9) |

InChI Key |

LWBIHNCLSAIXCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)NC=O |

Origin of Product |

United States |

Synthetic Methodologies for N Piperidin 1 Yl Formamide

Direct N-Formylation of Piperidine (B6355638): Catalytic and Stoichiometric Approaches

Direct formylation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the piperidine ring. Key strategies include the use of C1 sources like carbon dioxide and formic acid.

The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for N-formylation is a key area of green chemistry research. mdpi.com These reactions typically require a catalyst and a reducing agent, such as hydrogen (H₂) or a hydrosilane, to facilitate the transformation.

One notable method employs a bifunctional platinum-incorporated polyoxoniobate catalyst, [Pt(Nb₆O₁₉)₂]¹²⁻, for the N-formylation of piperidine using CO₂ and H₂. researchgate.net This process achieves the selective formation of 1-formylpiperidine under specific temperature and pressure conditions. researchgate.net Photocatalysis offers another modern approach; a system using diethyltriamine pentaacetic acid (DTPA) as an initiator, xanthone (B1684191) as a photosensitizer, and phenylsilane (B129415) (PhSiH₃) as a reducing agent can effectively catalyze the N-formylation of piperidines with CO₂ under UV irradiation, resulting in good to excellent yields. mdpi.com

| C1 Source | Reducing Agent | Catalyst/System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| CO₂ | H₂ | [Pt(Nb₆O₁₉)₂]¹²⁻ | 130 °C, 1.0 MPa CO₂, 2.0 MPa H₂ | >90% (after 24h) | researchgate.net |

| CO₂ | PhSiH₃ | DTPA/Xanthone (Photocatalytic) | UV lamp, 48h | 72.9–92.6% | mdpi.com |

Formic acid is a classic and highly effective reagent for the N-formylation of amines, including piperidine. The reaction involves the dehydration of an intermediate ammonium (B1175870) formate (B1220265) salt. google.comgoogle.com High molar yields, up to 98-99%, can be achieved by heating piperidine and formic acid and removing the water formed during the reaction. google.comgoogle.com Dehydration can be performed by direct heating or, more commonly, through azeotropic distillation with a solvent like toluene. google.com

To facilitate the reaction under milder conditions, formic acid can be activated. For instance, coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) can be used in aqueous solutions to promote the formation of N-(piperidin-1-yl)formamide in high yields. chemicalbook.com A modified formylation method catalyzed by sulfuric acid has also been described. ciac.jl.cn

| Formylating Agent | Catalyst/Activator | Conditions | Yield | Reference |

|---|---|---|---|---|

| Formic Acid | None (Azeotropic Dehydration) | Heating (100-200 °C) with toluene | 99% | google.com |

| Formic Acid | EDCI / glyceroacetonide-Oxyma | Water, 20 °C, 3h | 100% | chemicalbook.com |

| Formic Acid | Sulfuric Acid | Not specified | Not specified | ciac.jl.cn |

The mechanisms of N-formylation vary significantly with the chosen reagents and catalysts.

For reactions involving CO₂ and hydrosilanes , three potential pathways have been proposed. acs.org The specific pathway depends on the basicity of the amine and the presence of a catalyst. One pathway involves the formation of base-stabilized carbamate (B1207046) salts that activate the hydrosilane before CO₂ insertion. acs.org Another key intermediate is formoxysilane, which is formed from the reduction of CO₂ and subsequently reacts with the amine. acs.org In some cases, stable silylcarbamate intermediates can be directly reduced by excess hydrosilane to yield the final N-formylated product. acs.org

A distinct mechanism is observed in visible-light photocatalytic N-formylation . In one reported system, the reaction proceeds through an enamine intermediate, which is formed from piperidine and an aldehyde. ccspublishing.org.cn This enamine then reacts with oxygen in the air under photocatalysis to generate the N-formamide. ccspublishing.org.cn

The mechanism for formylation using formic acid is a classical nucleophilic acyl substitution. The nitrogen of piperidine acts as a nucleophile, attacking the carbonyl carbon of formic acid. This process is often facilitated by the initial formation of a piperidinium (B107235) formate salt. Subsequent dehydration, either by heating or with a coupling agent, drives the reaction to completion, forming the stable amide bond.

Preparation of this compound Analogues and Derivatives

The synthetic methods used for this compound can often be extended to create a wide range of analogues and derivatives by using substituted piperidines or by incorporating the N-formylpiperidine moiety into larger, more complex molecules.

The N-formylation reactions described previously are generally applicable to piperidine rings bearing various substituents. For example, the synthesis of monodeuterated N-methyl chiral piperidines has been reported, which involves transformations of substituted piperidines. nih.gov The synthesis of complex antitumor agents containing piperidine-coupled quinoxalines demonstrates the incorporation of substituted piperidine fragments into larger molecular frameworks. nih.gov The synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid from (R)-(-)-α-phenylglycine provides another example of building complex, chiral structures around a substituted piperidine core. researchgate.net These examples underscore the robustness of formylation and related transformations on functionalized piperidine skeletons.

The this compound group can serve as a crucial intermediate in multi-step syntheses. An efficient anodic α-methoxylation of N-formylpiperidine can be performed in a microfluidic electrolysis cell. nih.gov The resulting 2-methoxylated piperidine serves as a convenient precursor to an N-formyliminium ion. nih.gov This reactive intermediate allows for the introduction of various carbon-based nucleophiles at the 2-position of the piperidine ring, demonstrating how the N-formyl group facilitates the elaboration of the piperidine core into more complex structures. nih.gov This highlights the utility of the this compound moiety not just as a final product, but as a key functional group that enables further synthetic transformations.

Novel Synthetic Routes to this compound and Related Structures

Recent research has focused on developing more sustainable, efficient, and milder methods for the synthesis of N-formamides, including this compound. These novel routes often employ alternative carbon sources, innovative catalytic systems, and environmentally benign reaction media, moving away from traditional, often harsh, formylating agents.

Catalytic N-Formylation with Carbon Dioxide and Hydrogen

A significant advancement involves the use of carbon dioxide (CO₂) as a renewable C1 source for the formylation of amines. One such method utilizes a palladium on carbon (Pd/C) catalyst in conjunction with an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm][BF₄]), to catalyze the reaction of piperidine with CO₂ and H₂. nih.gov This system has demonstrated high efficiency and selectivity for producing the desired formylated product. The reaction conditions, such as temperature and solvent, were found to significantly influence the product selectivity. For instance, formylated products were selectively obtained at 120 °C, while methylated products were favored at 160 °C. nih.gov This catalytic system was effective for various cyclic amines, including piperidine, affording the corresponding formylated products in high yields. nih.gov

Table 1: Catalytic Formylation of Piperidine with CO₂/H₂

| Catalyst | Ionic Liquid | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|

Data sourced from a study on the selective synthesis of formamides from cyclic amines. nih.gov

Copper-Catalyzed N-Formylation Using Methanol (B129727)

Another innovative approach is the copper-catalyzed N-formylation of amines using methanol as the C1 source. A catalyst system comprising a copper salt and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has been found to effectively catalyze the formylation of a variety of amines. researchgate.net This method proceeds via the initial oxidative activation of methanol. This protocol represents a challenge due to potential competing side reactions, but the developed in situ-generated CuI catalyst has proven successful. researchgate.net

Mild N-Formylation in Aqueous Media

To address the need for formylation reactions that can be performed under mild conditions, particularly for complex and multifunctional molecules, a method using water as a solvent has been developed. nih.gov This procedure employs formic acid as the formyl source, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent, sodium bicarbonate, and a water-soluble oxyma (B123771) derivative, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl-2-cyano-2-(hydroxyimino)acetate. nih.govchemicalbook.com This method is notable for not requiring strictly anhydrous conditions and can proceed efficiently in water or a mixture of water and DMF. nih.gov It has been shown to be highly effective for the N-formylation of amino acids with excellent yields and can selectively formylate primary amines over secondary amines at controlled temperatures. nih.gov

Table 2: Aqueous N-Formylation of Amines

| Amine Substrate | Formylating Agent | Coupling System | Solvent | Yield (%) |

|---|---|---|---|---|

| L-Phenylalanine | Formic Acid | EDCI / Oxyma derivative / NaHCO₃ | Water | High |

Data sourced from research on mild N-formylation protocols in water-containing solvents. nih.govchemicalbook.com

N-Formylation Using N-Formyl Imide in Water

A facile and metal-free method for the N-formylation of primary and secondary amines involves the use of N-formyl imide as the formylating agent. rsc.org This reaction is performed in water and is catalyzed by a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O). The key features of this protocol include its operational simplicity, the absence of oxidants or metals, and its applicability to a diverse range of substrates on a gram scale. rsc.org

Spectroscopic and Analytical Characterization of N Piperidin 1 Yl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment of protons and carbons, allowing for a complete structural assignment.

The ¹H NMR spectrum of N-(piperidin-1-yl)formamide provides critical information about the number and types of hydrogen atoms present in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays distinct signals corresponding to the formyl proton and the protons of the piperidine (B6355638) ring. chemicalbook.com

The formyl proton (H-6) appears as a sharp singlet at approximately 8.01 ppm. chemicalbook.com This downfield shift is characteristic of a proton attached to a carbonyl carbon, influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. The protons on the piperidine ring appear as a series of multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen atom (H-2 and H-5) are observed at approximately 3.48 ppm and 3.32 ppm. chemicalbook.com The remaining protons of the piperidine ring (H-3 and H-4) produce signals further upfield, typically in the range of 1.55 to 1.69 ppm. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ chemicalbook.com

| Proton Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Formyl Proton (H-6) | 8.01 |

| Piperidine Protons (H-2, H-5) | 3.32 - 3.48 |

Note: The chemical shifts for the piperidine protons are often observed as complex multiplets due to overlapping signals and spin-spin coupling.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for the formyl carbon and the five carbons of the piperidine ring.

The carbonyl carbon of the formyl group (C=O) is the most deshielded, appearing significantly downfield. The carbons of the piperidine ring adjacent to the nitrogen atom (C-2 and C-5) are also shifted downfield compared to the other ring carbons due to the electronegativity of the nitrogen. The carbons at the 3, 4, and 5-positions of the piperidine ring appear at progressively higher fields.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl Carbon (C=O) | ~160-163 |

| Piperidine Carbons (C-2, C-5) | ~40-50 |

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment and detailed structural elucidation. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons within the piperidine ring, confirming the connectivity from H-2 to H-3, and from H-3 to H-4. This helps in differentiating the signals within the complex multiplet region of the piperidine protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.edu An HSQC or HMQC spectrum of this compound would show a correlation between the formyl proton signal (~8.01 ppm) and the formyl carbon signal (~160-163 ppm). Similarly, it would link the proton signals of the piperidine ring to their corresponding carbon signals, allowing for the definitive assignment of each ¹H and ¹³C resonance. youtube.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. chemicalbook.com

The most prominent feature is a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1650-1680 cm⁻¹. The spectrum also shows characteristic C-H stretching vibrations from the piperidine ring's methylene (B1212753) groups and the formyl C-H bond, usually found in the 2800-3000 cm⁻¹ range. C-N stretching vibrations are also observable.

Table 3: Key IR Absorption Bands for this compound chemicalbook.com

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Amide I) | ~1670 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 2940 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. nih.gov The mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight (113 g/mol ). chemicalbook.com

The fragmentation pattern is characteristic of amides and piperidine-containing compounds. A common fragmentation pathway for amides involves the cleavage of the N-CO bond. unl.pt The fragmentation of the piperidine ring also leads to several characteristic ions. nih.gov

Table 4: EIMS Fragmentation Data for this compound chemicalbook.com

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 113 | 100.0 | [C₆H₁₁NO]⁺ (Molecular Ion, M⁺) |

| 112 | 32.7 | [M-H]⁺ |

| 98 | 35.0 | [M-CH₃]⁺ |

| 84 | 52.6 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

| 70 | 19.7 | [M-C₂H₃O]⁺ |

| 56 | 65.2 | [C₄H₈]⁺ or [C₃H₆N]⁺ |

| 42 | 49.1 | [C₂H₄N]⁺ or [C₃H₆]⁺ |

The base peak at m/z 113 corresponds to the molecular ion. chemicalbook.com The significant peak at m/z 84 is indicative of the loss of the formyl group (CHO), resulting in the stable piperidinium (B107235) cation. chemicalbook.com Other fragments arise from further cleavages of the piperidine ring and rearrangements. wvu.edu

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. For this compound, HRMS provides the experimental mass-to-charge ratio (m/z) with a high degree of accuracy, which can then be compared to the theoretical exact mass calculated from its molecular formula, C₆H₁₂N₂O.

The theoretical monoisotopic mass of this compound is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). This theoretical value serves as a benchmark for the experimental data obtained from the HRMS instrument. The close agreement between the experimental and theoretical masses, typically within a few parts per million (ppm), confirms the elemental composition of the synthesized compound.

Below is a data table summarizing the expected HRMS results for the protonated molecule [M+H]⁺ of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound This table is interactive and allows for sorting and filtering of data.

| Molecular Formula | Species | Theoretical Exact Mass (m/z) |

|---|

The high mass accuracy of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby providing unambiguous identification. nih.gov

Chromatographic Purity Analysis and Quantification Methods (e.g., GC, HPLC)

Chromatographic techniques are essential for evaluating the purity of this compound and for developing quantitative analytical methods. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for this purpose, with the choice of method often depending on the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography (GC)

Given its likely volatility, this compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of impurities. The selection of an appropriate capillary column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or Rtx-5), is often a suitable starting point for the analysis of N-substituted piperidines.

A typical GC method would involve optimizing the temperature program of the oven to ensure adequate separation of the main compound from any related substances or residual solvents. The injector and detector temperatures are also optimized to ensure efficient vaporization and detection without thermal degradation.

Table 2: Illustrative Gas Chromatography (GC) Method Parameters for the Analysis of this compound This table is interactive and allows for sorting and filtering of data.

| Parameter | Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the purity assessment and quantification of a broad range of organic compounds, including formamide (B127407) derivatives. For this compound, a C18 column is a common choice for the stationary phase.

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small amount of acid like formic or phosphoric acid) and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of compounds with a range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength selected based on the chromophoric properties of the analyte.

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Method Parameters for the Analysis of this compound This table is interactive and allows for sorting and filtering of data.

| Parameter | Condition |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

These chromatographic methods, once validated for parameters such as linearity, accuracy, precision, and specificity, can be reliably used for routine quality control and for the quantitative determination of this compound in various samples. unodc.orgresearchgate.netnih.gov

Chemical Reactivity and Derivatization of N Piperidin 1 Yl Formamide

Transformations Involving the Formamide (B127407) Group of N-(piperidin-1-yl)formamide

The formamide group is the primary site of reactivity for many transformations, including cleavage, reduction, and reactions with various electrophiles and nucleophiles.

Hydrolytic Cleavage of the Amide Bond

The amide bond of this compound can be cleaved under hydrolytic conditions to yield piperidine (B6355638) and formic acid or its corresponding salt. This reaction is typically achieved through acid-catalyzed hydrolysis. Heating the compound in the presence of a strong mineral acid, such as hydrochloric acid (HCl), effectively breaks the nitrogen-carbonyl bond. sciencemadness.orgnih.gov Following the cleavage, basification of the reaction mixture allows for the isolation of the free piperidine base. sciencemadness.org

Table 1: Conditions for Hydrolytic Cleavage of this compound

| Reagent | Conditions | Products |

|---|---|---|

| Hydrochloric Acid (HCl) | Reflux/Heating | Piperidine Hydrochloride, Formic Acid |

Reductive Transformations to N-Methylpiperidine

The formamide group can be fully reduced to a methyl group, converting this compound into N-methylpiperidine. This transformation is a key reaction for the synthesis of this important N-alkylated heterocycle. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for this conversion. ucalgary.ca Unlike the reduction of ketones or esters which yield alcohols, the reduction of amides with LiAlH₄ proceeds to the corresponding amine by converting the carbonyl group (C=O) into a methylene (B1212753) unit (-CH₂-). ucalgary.camasterorganicchemistry.com

The reaction typically involves the addition of the amide to a solution of LiAlH₄ in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to decompose the intermediate aluminum complexes and liberate the amine product. ucalgary.ca

Table 2: Reduction of this compound

| Reagent | Solvent | Product |

|---|

Reactions with Electrophilic and Nucleophilic Reagents

This compound serves as an effective formylating agent, reacting with strong nucleophiles such as Grignard reagents and organolithium compounds. wikipedia.org In these reactions, the nucleophile attacks the electrophilic carbonyl carbon of the formamide. The resulting tetrahedral intermediate collapses upon acidic workup to yield an aldehyde, making this a valuable method for converting organometallic reagents into their corresponding aldehydes. wikipedia.orgorgsyn.org this compound is often preferred over other formylating agents like dimethylformamide (DMF) as it can provide higher yields in certain reactions. wikipedia.org

The compound can also participate in Vilsmeier-type reactions, where it reacts with reagents like phosphorus oxychloride to generate an electrophilic Vilsmeier reagent, which can then be used to formylate activated aromatic and heterocyclic compounds. chemicalbook.com Furthermore, it can be used for the direct amidation of azoles through a metal-free C-H activation pathway. chemicalbook.comguidechem.com

Table 3: Reactions of this compound with Nucleophiles

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Grignard Reagent | Phenylmagnesium Bromide | Aldehyde (Benzaldehyde) |

Reactions at the Piperidine Ring of this compound

While the formamide group is a primary reactive site, the piperidine ring can also undergo functionalization, often leveraging the electronic influence of the N-formyl group.

Functionalization of the Piperidine Ring

Direct functionalization of the C-H bonds of the piperidine ring in this compound derivatives is a powerful strategy for introducing molecular complexity. The position adjacent to the nitrogen atom (the α- or C2-position) is particularly activated towards functionalization.

An efficient method for C2-functionalization involves electrochemical anodic oxidation. The anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell yields 2-methoxy-N-formylpiperidine. nih.govimperial.ac.uk This intermediate can act as a precursor to an N-acyliminium ion, a reactive electrophile that readily reacts with a variety of carbon-based nucleophiles to introduce substituents at the C2-position. nih.gov

While many catalytic C-H functionalization reactions on piperidines are performed with other N-protecting groups like N-Boc, the principles can be extended to N-formyl derivatives. nih.gov Such reactions, often catalyzed by rhodium complexes, can achieve site-selectivity at the C2, C3, or C4 positions, controlled by the choice of catalyst and directing groups. nih.gov These methods allow for the introduction of aryl or acetate (B1210297) groups onto the piperidine skeleton.

Table 4: C2-Functionalization of this compound

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Anodic Methoxylation | Methanol (B129727) (MeOH), Et₄NBF₄, Electrolysis | 2-Methoxy-N-formylpiperidine |

Ring-Opening and Ring-Closing Metathesis (if applicable for derivatives)

Ring-closing metathesis (RCM) is a powerful reaction for constructing cyclic structures and is applicable to derivatives of this compound that contain two olefinic moieties. For RCM to occur, a suitable diene precursor is required. For instance, a derivative such as N-allyl-N-(pent-4-en-1-yl)formamide could theoretically undergo RCM.

The reaction is catalyzed by transition metal alkylidene complexes, most commonly ruthenium-based catalysts like the Grubbs' or Hoveyda-Grubbs' catalysts. nih.govharvard.edu The reaction involves the formation of a metallacyclobutane intermediate, which then rearranges to form a new double bond within a ring, releasing a small volatile olefin like ethylene. harvard.edu

While electron-rich amines can sometimes pose challenges by coordinating to the metal catalyst and inhibiting its activity, the reduced electron density on the nitrogen of the formamide group can mitigate this issue. nih.gov This methodology allows for the synthesis of novel bicyclic nitrogen heterocycles from appropriately designed this compound derivatives. rsc.org

Table 5: Catalysts for Ring-Closing Metathesis

| Catalyst Generation | Common Name | Key Features |

|---|---|---|

| First Generation | Grubbs' Catalyst (G-I) | High functional group tolerance. |

| Second Generation | Grubbs' Catalyst (G-II) | Higher activity, effective for more challenging substrates. |

Complexation and Coordination Chemistry of this compound

The coordination chemistry of this compound has not been extensively documented in publicly available scientific literature. While the broader class of N-substituted formamides has been investigated for various chemical transformations, specific studies detailing the role of this compound as a ligand in the formation of metal complexes, including detailed research findings and data on their structural and spectroscopic properties, are not readily accessible.

The general coordinating behavior of formamide and its derivatives suggests that this compound could potentially act as a ligand, coordinating to metal ions through the oxygen or nitrogen atoms of the formamide group. However, without specific research on this compound, any discussion on its complexation and coordination chemistry would be speculative.

Theoretical and Computational Investigations of N Piperidin 1 Yl Formamide

Electronic Structure and Bonding Analysis via Quantum Chemistry

Quantum chemistry provides a foundational understanding of the electronic structure and bonding in N-(piperidin-1-yl)formamide. The amide bond, characterized by the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, is a key feature. This resonance results in a partial double bond character for the C-N bond and influences the molecule's geometry and reactivity.

Computational methods, such as Density Functional Theory (DFT), are employed to model the electronic distribution. Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in identifying the regions most susceptible to electrophilic and nucleophilic attack. The electron density distribution and electrostatic potential maps further elucidate the charge distribution and potential sites for intermolecular interactions.

Table 1: Illustrative Electronic Properties of an Amide Bond from Quantum Chemistry Calculations

| Property | Value | Description |

| C-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character. |

| C=O Bond Length | ~1.23 Å | Slightly longer than a typical C=O double bond (~1.20 Å), due to electron delocalization. |

| Natural Bond Orbital (NBO) Charge on Nitrogen | Negative | Reflects the electronegativity of nitrogen and its role as a potential hydrogen bond acceptor. |

| Natural Bond Orbital (NBO) Charge on Carbonyl Carbon | Positive | Indicates the electrophilic nature of the carbonyl carbon. |

Note: The values presented are typical for amide bonds and serve as an illustrative example for this compound.

Conformational Preferences and Rotational Barriers of the Amide Linkage

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N amide bond and the puckering of the piperidine (B6355638) ring. The partial double bond character of the amide linkage results in a significant rotational barrier, leading to the existence of distinct planar or near-planar conformers.

Computational studies on N-acylpiperidines have shown a preference for the axial orientation of the substituent on the piperidine ring due to pseudoallylic strain. For this compound, this would suggest a preference for conformations where the formyl group is oriented to minimize steric interactions. The piperidine ring itself can adopt chair, boat, and twist-boat conformations, with the chair form generally being the most stable.

The rotational barrier of the amide bond in formamides has been a subject of extensive theoretical study. Calculations indicate that this barrier is substantial, often in the range of 15-20 kcal/mol. This high barrier is attributed to the disruption of the π-conjugation between the nitrogen lone pair and the carbonyl group in the transition state.

Table 2: Calculated Rotational Barrier for a Model Formamide (B127407)

| Computational Method | Basis Set | Rotational Barrier (kcal/mol) |

| HF | 6-31G | 21.7 |

| MP2 | 6-31G | 19.4 |

| DFT (B3LYP) | 6-311+G** | 17.5 |

Source: Adapted from computational studies on formamide. These values are illustrative for the amide bond in this compound.

Reaction Pathway Modeling for Synthesis and Transformations

Computational chemistry can be a powerful tool to model the reaction pathways for the synthesis and transformations of this compound. For instance, the formylation of piperidine can be investigated to understand the reaction mechanism and identify the transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing valuable information for optimizing synthetic procedures.

Theoretical modeling can also be applied to predict the reactivity of this compound in various chemical transformations. For example, the susceptibility of the carbonyl group to nucleophilic attack or the reactivity of the piperidine ring can be assessed. By mapping the potential energy surface for a given reaction, chemists can gain a deeper understanding of the factors that control the reaction's outcome.

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for their characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain theoretical spectra that can be compared with experimental data to confirm the structure. The presence of rotational isomers due to the high barrier of amide bond rotation can lead to the observation of distinct sets of signals in the NMR spectrum at room temperature.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to predict its infrared (IR) spectrum. The most characteristic vibrational mode for amides is the C=O stretching vibration (Amide I band), which is sensitive to the molecular environment and conformation. Computational IR spectroscopy can aid in the assignment of experimental spectral bands to specific vibrational modes.

Table 3: Predicted Spectroscopic Data for a Model N-Acylpiperidine

| Spectroscopic Technique | Predicted Value | Assignment |

| ¹H NMR | δ 8.1 ppm | Formyl proton (CHO) |

| ¹³C NMR | δ 165 ppm | Carbonyl carbon (C=O) |

| IR Spectroscopy | ν ~1650 cm⁻¹ | Amide I band (C=O stretch) |

Note: These are representative values for N-acylpiperidines and serve as an example of what would be expected for this compound.

Non Medicinal Applications of N Piperidin 1 Yl Formamide and Its Derivatives

Role as a Solvent or Reaction Medium Component

N-(piperidin-1-yl)formamide is recognized as a polar aprotic solvent. wikipedia.orgatamanchemicals.com A key characteristic that distinguishes it from other amide solvents is its enhanced solubility in hydrocarbons. wikipedia.orgatamanchemicals.com This property makes it a valuable medium for a variety of chemical reactions where dissolution of nonpolar substances is crucial. For instance, it has been identified as a solvent in studies of organic contaminants in aerospace facilities. nasa.gov

Its role as a solvent is also highlighted in the context of catalytic reactions. For example, it has been used as a solvent in the reaction of iron carbonyl with piperidine (B6355638). sci-hub.se The choice of solvent is critical in such reactions as it can influence the reaction pathway and the nature of the products formed. sci-hub.se

Utilization as a Synthetic Intermediate in Organic Synthesis Beyond Pharmaceuticals

This compound serves as a key synthetic intermediate in a variety of organic reactions, primarily for the introduction of a formyl group. It is effectively used to transfer a formyl group to Grignard reagents, a fundamental transformation in organic synthesis for the preparation of aldehydes. wikipedia.org This method has been successfully applied in the synthesis of compounds like 3-phenylpropionaldehyde. orgsyn.org

Furthermore, research has shown that in certain formylation reactions involving alkyllithium compounds, this compound can provide higher yields compared to the more commonly used solvent, dimethylformamide (DMF). wikipedia.org This highlights its utility in achieving efficient and high-yielding synthetic transformations. Its application extends to the synthesis of complex organic molecules, including C3-symmetric polymeric materials where it is used in formylation reactions. nih.gov

A modified formylation method for piperidine using sulfuric acid as a catalyst to produce this compound has also been described, indicating its importance as a target molecule for synthetic chemists. ciac.jl.cn

| Reaction Type | Reactant | Product | Significance | Reference |

| Formyl Transfer | Grignard Reagents | Aldehydes (e.g., 3-phenylpropionaldehyde) | Fundamental aldehyde synthesis | wikipedia.orgorgsyn.org |

| Formylation | Alkyllithium Compounds | Formylated products | Higher yields than DMF in some cases | wikipedia.org |

| Formylation | Tristhiophene derivative | Trialdhyde for polymeric materials | Synthesis of C3-symmetric polymers | nih.gov |

Application in Material Science or Polymer Chemistry

In the field of material science and polymer chemistry, this compound has been utilized in the development of functional polymers. A notable example is the preparation of Poly(N-formylpiperidine) (P(N-FPP)) through copolymerization with benzaldehyde (B42025). researchgate.net This polymer has demonstrated the ability to adsorb lead (II) ions from aqueous solutions, suggesting its potential application in environmental remediation for the removal of heavy metals. researchgate.net

The synthesis of this polymer involves the use of this compound as a monomer, showcasing its role as a building block for functional materials. The resulting polymer's adsorption capacity for lead was found to be influenced by various parameters, including pH, initial concentration, and temperature. researchgate.net

This compound is also employed in the synthesis of other advanced materials. It has been used in the preparation of organic thermoelectric materials and in the synthesis of cyanated polymers with applications in photovoltaics. rsc.orgchinesechemsoc.org These applications underscore the compound's utility in creating materials with specific and desirable properties.

| Material | Application | Role of this compound | Reference |

| Poly(N-formylpiperidine) (P(N-FPP)) | Adsorption of Pb(II) ions | Monomer in copolymerization | researchgate.net |

| Organic Thermoelectric Materials | Thermoelectric devices | Reagent in synthesis | rsc.org |

| Cyanated Polymers | Photovoltaics | Reagent in synthesis | chinesechemsoc.org |

Use as a Ligand in Organometallic Chemistry or Catalysis

This compound and its derivatives play a role in organometallic chemistry and catalysis, both as reactants and as precursors to ligands. It has been observed in reactions with metal carbonyls, such as iron carbonyl, where its interaction influences the reaction products. sci-hub.se

In the realm of catalysis, this compound is a substrate in hydrogenation reactions. For instance, its catalytic hydrogenation to produce methanol (B129727) has been studied, providing insights into carbon-neutral hydrogen storage and release cycles. researchgate.netnih.gov These studies are significant for the development of sustainable energy technologies.

Furthermore, derivatives of this compound are used in the synthesis of ligands for transition-metal-catalyzed reactions. For example, it is a precursor in the synthesis of N-substituted piperidines that can act as directing groups in C-H activation reactions, a powerful tool in modern organic synthesis. researchgate.net The compound has also been used in copper-catalyzed N-H functionalizations to form C-N bonds. rwth-aachen.de

| Area | Specific Application | Role of this compound | Reference |

| Organometallic Chemistry | Reaction with iron carbonyl | Reactant | sci-hub.se |

| Catalysis | Hydrogenation to methanol | Substrate | researchgate.netnih.gov |

| Ligand Synthesis | Precursor for directing groups | Starting material | researchgate.net |

| Catalysis | Copper-catalyzed C-N bond formation | Reactant | rwth-aachen.de |

Environmental Fate and Transformation Studies (excluding toxicity/safety)

Studies on the environmental presence of this compound indicate that it can be found as an organic contaminant in aquatic systems. It has been detected in riverine and groundwater, highlighting its persistence and mobility in the environment. ethernet.edu.et Its presence in these systems is of interest for understanding the fate and transport of anthropogenic organic compounds.

In terms of its formation in the environment, research has shown that the photolysis of N-nitropiperidine in the presence of cyclohexene (B86901) can lead to the formation of this compound via a piperidinyl radical intermediate under neutral conditions. acs.org This photochemical transformation pathway is a potential source of this compound in the environment.

| Environmental Aspect | Finding | Significance | Reference |

| Environmental Presence | Detected in riverine and groundwater systems | Indicates persistence and mobility as a contaminant | ethernet.edu.et |

| Formation Pathway | Formed from photolysis of N-nitropiperidine | Identifies a potential environmental source | acs.org |

Concluding Remarks and Future Research Directions in N Piperidin 1 Yl Formamide Chemistry

Summary of Key Research Findings and Gaps

A thorough review of existing literature reveals a significant gap in the dedicated study of N-(piperidin-1-yl)formamide. While research on N-formylpiperidine and other piperidine (B6355638) derivatives is more common, specific data on the synthesis, reactivity, and applications of this compound are scarce. Piperidine itself is a versatile solvent and base, and its derivatives have wide-ranging applications in pharmaceuticals, rubber manufacturing, and as corrosion inhibitors wikipedia.orgijnrd.org. Formamides, in general, are crucial intermediates and reagents in organic synthesis ccspublishing.org.cn.

The primary research gap is the absence of a systematic investigation into the fundamental chemical and physical properties of this compound. Future research should aim to fill this void by characterizing the compound and exploring its potential in various chemical transformations.

Prospective Advancements in Sustainable Synthesis of this compound

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For this compound, future research could focus on moving beyond traditional formylation methods, which often involve harsh reagents and conditions.

Promising sustainable approaches for the synthesis of formamides, in general, include:

Catalyst-free and Solvent-free Systems: Recent advancements have shown the potential for synthesizing N-sulfonyl formamidines under mild, catalyst-free, and solvent-free conditions nih.gov. Adapting such methodologies for the formylation of piperidine could offer a greener synthetic route.

Electrochemical Methods: Electrochemical synthesis is emerging as a sustainable alternative for chemical production. The electrochemical upgrading of formic acid to formamide (B127407) has been demonstrated, providing a potential pathway for the synthesis of this compound under mild conditions chemistryviews.orgresearchgate.net.

Visible-Light Photocatalysis: The use of visible-light photocatalysis for the N-formylation of amines, including piperidine, has been shown to be an efficient and green method ccspublishing.org.cn. This approach often utilizes inexpensive organic dye photocatalysts and can be performed under mild conditions ccspublishing.org.cn.

CO2 as a C1 Source: The utilization of carbon dioxide as a renewable C1 source is a key area of green chemistry research. Catalyst-free methods for the N-formylation of amines using CO2 and a reducing agent like sodium borohydride have been developed and could be applied to the synthesis of this compound researchgate.net.

Future research should focus on optimizing these sustainable methods for the specific synthesis of this compound, aiming for high yields, atom economy, and minimal environmental impact.

Exploration of Novel Chemical Transformations and Reactivity

The reactivity of this compound is largely unexplored. Based on the known reactivity of related compounds, several avenues for investigation can be proposed:

Formyl Group Transfer Reactions: N-formylpiperidine is known to act as a formyl group transfer agent wikipedia.org. Investigating the ability of this compound to participate in similar reactions could lead to new synthetic applications.

Precursor for Iminium Ions: N-formylpiperidine can serve as a precursor to N-formyliminium ions, which are reactive intermediates for C-C bond formation nih.gov. Exploring the generation and reactivity of the corresponding iminium ion from this compound could open up new synthetic pathways.

Role in Prebiotic Chemistry: Formamide is a key molecule in prebiotic chemistry, potentially leading to the formation of essential biomolecules nih.govrsc.orgwikipedia.org. While a direct role for this compound is not established, the fundamental study of its decomposition and condensation reactions could provide insights into the broader context of prebiotic chemical networks.

Systematic studies on the reactivity of this compound with various electrophiles, nucleophiles, and under different reaction conditions are needed to fully understand its chemical behavior and synthetic potential.

Development of Advanced Computational Models for this compound

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. For this compound, the development of advanced computational models could provide valuable insights where experimental data is lacking.

Future computational studies could focus on:

Conformational Analysis: The piperidine ring can adopt different chair and boat conformations, which can influence its reactivity wikipedia.org. Computational studies can determine the most stable conformers of this compound and the energy barriers for interconversion.

Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate the mechanisms of potential reactions involving this compound, such as its formation and decomposition pathways nih.govrsc.orgnih.gov.

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR and IR spectra, which can aid in the experimental characterization of the compound.

Molecular Docking Studies: If this compound or its derivatives are explored for pharmaceutical applications, molecular docking simulations can be used to predict their binding affinity and mode of interaction with biological targets ijcce.ac.ir.

These computational models would not only complement experimental studies but also guide the design of new experiments and the exploration of potential applications.

Interdisciplinary Research Initiatives and Industrial Relevance

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs ijnrd.orgycdehongchem.comhashnode.devresearchgate.net. While the direct industrial application of this compound is not yet established, its potential as a building block or intermediate in the synthesis of more complex molecules warrants investigation.

Potential areas for interdisciplinary research and industrial application include:

Pharmaceuticals: The piperidine moiety is found in a wide range of therapeutic agents, including antihistamines and antipsychotics ijnrd.orgycdehongchem.com. This compound could serve as a starting material for the synthesis of novel drug candidates.

Agrochemicals: Piperidine derivatives are also used in the development of pesticides and herbicides ijnrd.orgycdehongchem.com. The formamide group could be a modifiable handle to introduce further functionality for agrochemical applications.

Materials Science: Formamides are used as solvents in the processing of polymers wikipedia.org. The specific properties of this compound as a solvent or additive in polymer chemistry could be an area of future investigation.

Rubber Industry: Piperidine is used in the production of rubber vulcanization accelerators wikipedia.org. The potential of this compound or its derivatives in this industry could be explored.

Collaborative efforts between synthetic chemists, computational chemists, medicinal chemists, and materials scientists will be crucial to unlock the full potential of this compound and translate fundamental research into practical applications.

Q & A

Q. What are the common synthetic routes for N-(piperidin-1-yl)formamide?

this compound is typically synthesized via the reaction of piperidine with formic acid or its derivatives (e.g., formyl chloride). A mild and efficient method involves refluxing piperidine with formic acid under controlled conditions to avoid over-acylation. Alternative routes may use activated formamide precursors in non-polar solvents. Yield optimization often requires stoichiometric adjustments and temperature monitoring (e.g., 60–80°C for 6–8 hours) .

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Formic acid condensation | Piperidine + HCOOH | Reflux, 6–8 hours | ~70–80% |

| Activated formamide derivatives | Piperidine + ClCO-NR₂ | Room temperature, inert gas | ~85% |

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate:

- Heterocyclic Synthesis : Forms piperidine-containing scaffolds via cyclization or cross-coupling reactions.

- Ligand Design : Modifies metal coordination complexes due to the amide’s lone-pair electrons.

- Peptidomimetics : Mimics peptide bonds in drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification to remove residual solvents .

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate formylation while reducing side reactions.

- Temperature Control : Lower temperatures (40–50°C) reduce decomposition but prolong reaction time.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What computational methods predict the reactivity of this compound in heterocyclic synthesis?

Density Functional Theory (DFT) calculations assess:

- Electrophilicity : Reactivity of the formyl group toward nucleophiles.

- Transition States : Energy barriers for cyclization reactions (e.g., forming pyridine or piperazine derivatives).

- Solvent Effects : COSMO-RS models simulate solvent interactions to optimize reaction pathways .

Q. How does positional isomerism in formamide derivatives affect biological activity?

Studies on pyridine analogs (e.g., N-(pyridin-4-yl)formamide) show that the formamide group’s position significantly impacts receptor binding. For example:

- 4-Position : Enhances hydrogen bonding with enzyme active sites (e.g., kinase inhibitors).

- 2-Position : Reduces steric hindrance, favoring interactions with hydrophobic pockets. Such insights guide rational drug design for piperidine-based analogs .

Q. What analytical challenges arise in characterizing this compound degradation products?

Degradation under oxidative or hydrolytic conditions produces:

- Piperidine : Detected via GC-MS (retention time ~4.2 min).

- Formic Acid : Quantified using ion chromatography. Advanced techniques like LC-HRMS and tandem MS/MS differentiate trace impurities (<0.1%) .

Methodological Recommendations

- Synthesis : Prioritize formic acid condensation for scalability, but use activated derivatives for higher yields.

- Characterization : Combine NMR and IR to confirm functional groups; employ LC-MS for purity assessment.

- Biological Assays : Screen against kinase targets using fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.